molecular formula C11H11N3O2 B1432597 methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate CAS No. 1511343-77-3

methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate

Cat. No. B1432597
M. Wt: 217.22 g/mol
InChI Key: FKTIGOMNHOVPMY-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate, also known as MPY, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPY is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure : Two pyrazole derivatives, including variants of the specified compound, were synthesized and characterized, highlighting their molecular structure through X-ray diffraction and computational study comparisons to density-functional-theory (DFT) calculations. These findings provide insights into the stability and tautomeric forms of these compounds, which are crucial for further applications in material science or pharmaceuticals (Li-qun Shen et al., 2012).

  • Novel Synthesis Approaches : The synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates was achieved, demonstrating a method for preparing highly functionalized pyrazole derivatives. Such compounds have potential applications in developing new materials or as intermediates in pharmaceutical synthesis (T. Maqbool et al., 2013).

Potential Applications

  • Inhibition of Corrosion : Studies on pyridine–pyrazole type organic compounds, including derivatives of the specified compound, have shown significant efficiency as corrosion inhibitors for steel in acidic environments. This research underscores the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (K. Tebbji et al., 2005).

  • Coordination Complexes and Magnetic Properties : Research on pyrazole-dicarboxylate acid derivatives led to the synthesis and characterization of novel coordination complexes with CuII/CoII/ZnII. These complexes exhibit unique structural and magnetic properties, suggesting potential applications in magnetic materials or catalysis (S. Radi et al., 2015).

  • Chemosensors for Metal Ions : A new chemosensor based on a pyridine–pyrazole system was developed for the nanomolar detection of Al3+, demonstrating high sensitivity and selectivity. Such chemosensors have significant implications for environmental monitoring and healthcare, particularly in detecting and quantifying metal ions in various samples (Barnali Naskar et al., 2018).

properties

IUPAC Name

methyl 2-methyl-5-pyridin-4-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10(11(15)16-2)7-9(13-14)8-3-5-12-6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTIGOMNHOVPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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